Pyribencarb

Übersicht

Beschreibung

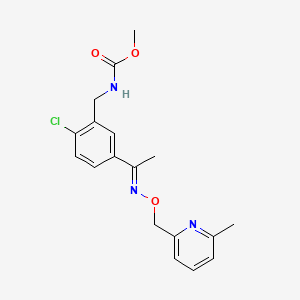

Pyribencarb ist ein neuartiges Fungizid vom Typ Benzylcarbamate, das eine breite Wirksamkeit gegen verschiedene pflanzenpathogene Pilze aufweist. Es ist besonders wirksam gegen Grauschimmel, verursacht durch Botrytis cinerea, und Stängelbrand, verursacht durch Sclerotinia sclerotiorum . Der chemische Name von this compound ist Methyl {2-Chlor-5-[(1E)-1-(6-Methyl-2-pyridylmethoxyimino)ethyl]benzyl}carbamate .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pyribencarb wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Chlor-5-[(1E)-1-(6-Methyl-2-pyridylmethoxyimino)ethyl]benzylamin mit Methylchlorformiat beinhaltet . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Filtration, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyribencarb unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate produzieren können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Name : Methyl {2-chloro-5-[(E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl} carbamate

- Molecular Formula : C₁₈H₂₀ClN₃O₃

- Molecular Weight : 361.82 g/mol

- Appearance : White powder

- Melting Point : 95.0°C

- Solubility in Water : 6.76 × 10³ µg/L at 20°C

Pyribencarb inhibits the activity of succinate-cytochrome c reductase (SCR) and decylubiquinol-cytochrome c reductase (UCR), demonstrating a selective toxicity profile that is less harmful to non-target organisms compared to other Qo inhibitors. This selectivity is particularly important in integrated pest management strategies, where minimizing ecological impact is crucial .

Efficacy Against Plant Pathogens

This compound has shown significant efficacy in controlling various fungal diseases, particularly in crops such as cucumbers and eggplants. Its ability to inhibit multiple stages of the fungal life cycle, including spore germination and mycelial growth, enhances its utility in agricultural settings. The compound also exhibits both preventive and curative effects when applied post-infection, making it versatile for use in different disease management scenarios .

Table 1: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Disease Type | Application Method | Efficacy Rate (%) |

|---|---|---|---|

| Botrytis cinerea | Gray Mold | Foliar spray | 85-90 |

| Sclerotinia sclerotirum | Stem Rot | Foliar spray | 80-85 |

| Corynespora cassiicola | Leaf Spot | Soil drench | 75-80 |

Case Studies

- Field Trials on Cucumbers : In trials conducted in greenhouses, this compound demonstrated strong control over gray mold even when applied after visible symptoms appeared. The compound's ability to inhibit lesion development significantly outperformed traditional fungicides, showcasing its potential as a reliable option for managing resistant strains of pathogens .

- Eggplant Gray Mold Management : A study involving three applications of this compound at seven-day intervals showed effective control of gray mold on eggplants. The results indicated that this compound not only prevented initial infections but also reduced the severity of established diseases .

- Resistance Management : this compound has been effective against strains of B. cinerea that are resistant to other classes of fungicides, including benzimidazoles and dicarboximides. This characteristic positions this compound as a valuable tool in resistance management strategies within agricultural practices .

Environmental Impact and Safety

Research indicates that this compound has a low risk of phytotoxicity and minimal environmental impact when used according to guidelines. Its selective action against target pathogens reduces the likelihood of harming beneficial organisms, which is critical for sustainable agriculture practices .

Wirkmechanismus

Pyribencarb entfaltet seine Wirkung durch Hemmung des Cytochrom-b-Enzyms des Komplex III im Elektronentransportsystem der Atmungskette . Diese Hemmung stört die mitochondriale Atmung, was zur Beendigung der ATP-Synthese in Pilzzellen führt. Das molekulare Ziel von this compound ist der Cytochrom-bc1-Komplex, an den es an der Qo-Stelle bindet und so den Elektronentransfer zwischen Cytochrom b und Cytochrom c1 verhindert .

Vergleich Mit ähnlichen Verbindungen

Pyribencarb ist unter Fungiziden einzigartig durch seine Benzylcarbamate-Struktur, die es von anderen Fungiziden wie Strobilurinen unterscheidet . Ähnliche Verbindungen sind:

Strobilurine: Diese Fungizide hemmen ebenfalls die mitochondriale Atmung, haben aber eine andere chemische Struktur.

Benzimidazole: Eine weitere Klasse von Fungiziden mit einem anderen Wirkungsmechanismus.

Dicarboximide: Fungizide, die andere Stoffwechselwege in Pilzzellen angreifen.

Die einzigartigen Eigenschaften von this compound, wie seine Selektivität und Wirksamkeit gegen resistente Stämme, machen es zu einer wertvollen Ergänzung des Arsenals von Fungiziden, die in der Landwirtschaft eingesetzt werden .

Biologische Aktivität

Pyribencarb is a novel benzylcarbamate-type fungicide primarily developed for the control of various plant pathogenic fungi, notably Botrytis cinerea and Sclerotinia sclerotiorum. This article explores the biological activity of this compound, detailing its mode of action, efficacy against resistant strains, and overall impact on fungal life stages.

Chemical Structure and Mode of Action

This compound functions as a Qo (quinone outside) inhibitor targeting cytochrome b in complex III of the mitochondrial electron transport chain. This mechanism disrupts the respiration process in fungi, leading to their death. The compound exhibits a unique binding site on cytochrome b, differing from traditional strobilurin fungicides, providing enhanced selectivity and reduced toxicity to non-target organisms such as plants and animals .

Efficacy Against Fungal Pathogens

This compound has shown significant antifungal activity against various pathogens. In laboratory studies, it effectively inhibited:

- Spore Germination : Preventing the initial growth phase of fungi.

- Germ Tube Elongation : Inhibiting the development of structures that lead to infection.

- Mycelial Growth : Stopping the expansion of fungal colonies.

- Sporulation : Reducing the production of spores, which are crucial for fungal reproduction.

The compound demonstrated a strong inhibitory effect on all life stages of B. cinerea, with its efficacy surpassing several other fungicides .

Comparative Efficacy Table

| Fungicide | Target Pathogen | EC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Botrytis cinerea | 6.76 | Superior activity compared to other fungicides. |

| Diethofencarb | B. cinerea | 2.95 | Traditional carbamate with lower efficacy. |

| Chlorothalonil | B. cinerea | 6.56 | Comparable activity; this compound shows broader spectrum. |

| Carbendazim | B. cinerea | 0.24 | Strong activity but resistance issues noted. |

Resistance Management

This compound has been particularly effective against strains of B. cinerea that have developed resistance to other fungicides, including benzimidazole and dicarboximide fungicides. Field trials indicate that while some cross-resistance occurs, the sensitivity reduction in resistant strains is less pronounced compared to other QoI fungicides . This property makes this compound a valuable tool in integrated pest management strategies.

Case Studies

- Field Trials in Japan :

- Laboratory Studies :

Eigenschaften

IUPAC Name |

methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFYLQMIDWBKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.